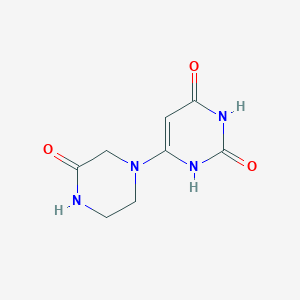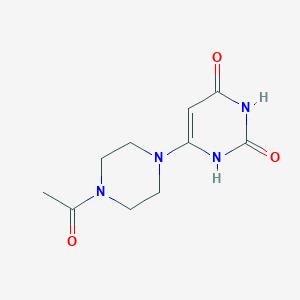
1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide
Descripción general
Descripción
1-(Difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide (DFMTC) is a novel fluorinated heterocyclic compound with potential application in the field of medicinal chemistry. It belongs to a class of compounds known as pyrazole carboxamides, which are known for their wide range of biological activities such as anti-inflammatory, antifungal, and antiviral activities. DFMTC is of particular interest due to its high solubility in both water and organic solvents, as well as its low toxicity. This makes it an attractive candidate for use in the development of new drugs and other applications.
Mecanismo De Acción
The mechanism of action of 1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide is not yet fully understood. However, it is believed to act as an agonist of the G-protein coupled receptor PPARγ, which is involved in the regulation of inflammation and lipid metabolism. This suggests that this compound may be able to regulate the expression of genes involved in these processes, which could lead to a variety of therapeutic benefits.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been found to reduce the expression of genes involved in lipid metabolism, suggesting that it may be useful in the treatment of metabolic diseases such as obesity and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide in laboratory experiments is its high solubility in both water and organic solvents. This makes it easier to work with in solutions and makes it more stable in storage. However, its low toxicity means that it must be handled with caution in order to avoid any adverse effects.
Direcciones Futuras
The potential applications of 1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide are still being explored. Future research could focus on its mechanism of action in order to better understand its effects on inflammation and lipid metabolism. In addition, further studies could be conducted to investigate its potential therapeutic benefits in the treatment of metabolic diseases. Finally, its potential as an anti-cancer agent could be explored, as its ability to inhibit the production of pro-inflammatory cytokines could be beneficial in this regard.
Aplicaciones Científicas De Investigación
1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide has been studied for its potential applications in medicinal chemistry. It has been found to have anti-inflammatory, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs. In addition, its high solubility in both water and organic solvents and its low toxicity make it a suitable candidate for use in laboratory experiments.
Propiedades
IUPAC Name |
2-(difluoromethyl)-5-thiophen-3-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3OS/c10-9(11)14-7(8(12)15)3-6(13-14)5-1-2-16-4-5/h1-4,9H,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVNFZJAWGVCOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)C(=O)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-hydroxybutan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481467.png)
![1-(dimethoxymethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481468.png)












